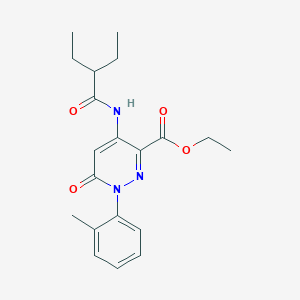
Ethyl 4-(2-ethylbutanamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-ethylbutanamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(2-ethylbutanamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C20H25N3O4
- Molecular Weight : 371.437 g/mol
- CAS Number : 941915-66-8
- Purity : Typically ≥95% .
Antimicrobial Activity
Recent studies indicate that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at around 256 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 256 |
| This compound | S. aureus | 256 |
Anti-inflammatory Activity
In vitro studies have suggested that similar compounds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a reaction involving ethyl acetoacetate and appropriate amines under controlled conditions.
Synthesis Steps:
- Formation of Dihydropyridazine Core : The initial step involves the condensation of ethyl acetoacetate with an appropriate amine to form the dihydropyridazine structure.
- Substitution Reactions : Subsequent steps involve introducing the o-tolyl group and the ethylbutanamide side chain through nucleophilic substitution reactions.
- Characterization Techniques : The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure and purity.
Case Studies
A notable study focused on the derivative's effects on bacterial growth inhibition demonstrated that modifications in the side chains significantly influenced antimicrobial potency. This highlights the importance of structure-activity relationships in drug design.
Study Highlights:
- Objective : To evaluate the antimicrobial efficacy of various derivatives.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : The study found that specific substitutions enhanced activity against resistant bacterial strains.
Propiedades
IUPAC Name |
ethyl 4-(2-ethylbutanoylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-5-14(6-2)19(25)21-15-12-17(24)23(16-11-9-8-10-13(16)4)22-18(15)20(26)27-7-3/h8-12,14H,5-7H2,1-4H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWNYDKJNWJRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














